Evidence Item 1: Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Piperazine Analog
The target compound exhibits a calculated XLogP3 of 1.2 and a Topological Polar Surface Area (TPSA) of 75.9 Ų, reflecting the influence of the pyrimidin-2-yl substituent on the piperazine ring [1]. In contrast, the des-pyrimidinyl analog 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine (CAS 2741889-06-3) has a predicted XLogP3 of approximately 1.0 and a TPSA of 53.5 Ų [2]. The higher TPSA of the target compound indicates enhanced capacity for polar interactions, while the modest increase in lipophilicity suggests a balanced property profile suitable for both target engagement and membrane permeability [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 75.9 Ų |
| Comparator Or Baseline | 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine (CAS 2741889-06-3): TPSA 53.5 Ų (estimated via fragment-based calculation) |
| Quantified Difference | ΔTPSA = +22.4 Ų (≈42% increase) |
| Conditions | In silico prediction using standard computational models (PubChem computed properties and fragment-based TPSA estimation) |
Why This Matters
A TPSA > 75 Ų often correlates with reduced passive blood-brain barrier penetration and improved oral bioavailability parameters, making the target compound a more favorable starting point for peripherally-restricted kinase inhibitors relative to the unsubstituted analog.
- [1] Kuujia Product Page: 9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine, CAS 2640818-48-8. Computed Properties: Topological Polar Surface Area 75.9 Ų. View Source
- [2] Kuujia Product Page: 9-Cyclopropyl-6-(piperazin-1-yl)-9H-purine, CAS 2741889-06-3. Computed Properties: TPSA estimated via fragment-based method. View Source
- [3] PubChem Compound Summary: 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine, CID 154829192. Computed Properties: XLogP3 1.2, TPSA 75.9 Ų. View Source
